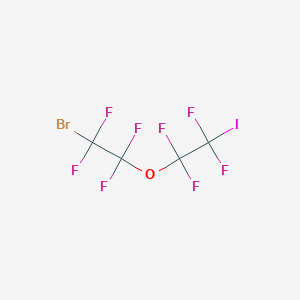

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane

Description

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane is a halogenated ethane derivative with the molecular formula C₄BrF₈IO. This compound features a tetrafluoroethane backbone substituted with bromine and a 2-iodotetrafluoroethoxy group. Its structural complexity arises from the combination of bromine, iodine, and fluorine atoms, which confer unique physicochemical properties, including high electronegativity, thermal stability, and reactivity in substitution reactions.

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF8IO/c5-1(6,7)3(10,11)15-4(12,13)2(8,9)14 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBPKUSOKGUJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OC(C(F)(F)I)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF8IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane typically involves the reaction of tetrafluoroethylene with iodine and bromine in the presence of a fluorocarbon solvent . The reaction is carried out in an autoclave at elevated temperatures, usually around 50-80°C . This method avoids the use of expensive iodine bromide and allows for the production of the compound in a relatively short time .

Chemical Reactions Analysis

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different fluorinated products.

Addition Reactions: It can participate in addition reactions with unsaturated compounds to form more complex fluorinated molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents . The major products formed from these reactions are often fluorinated intermediates used in the synthesis of other specialized compounds .

Scientific Research Applications

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane involves its ability to undergo various chemical transformations due to the presence of reactive bromine and iodine atoms . These transformations allow it to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₄BrF₈IO | 443.83* | N/A | N/A | Br, I, OCH₂(CF₂)₂I |

| 1-Bromo-2-iodoperfluoroethane | C₂BrF₄I | 305.82 | N/A | N/A | Br, I |

| 1-Bromo-1,1,2,2-tetrafluoroethane | C₂HBrF₄ | 180.93 | N/A | N/A | Br, F |

| 1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane | C₄BrCl₂F₇O | 347.84 | 161.9 | 1.985 | Br, Cl, OCHCl(CF₃) |

| Halothane (1-Bromo-2-chloro-1,1,2-trifluoroethane) | C₂HBrClF₃ | 197.38 | 50.2 | 1.872 | Br, Cl |

*Calculated based on atomic masses.

Key Observations :

- Halogen Substitution : The target compound’s iodine and bromine atoms increase molecular weight and polarizability compared to simpler analogs like 1-bromo-1,1,2,2-tetrafluoroethane (C₂HBrF₄ ) .

- Ether Group Impact : The 2-iodotetrafluoroethoxy group introduces steric bulk and electronic effects, differentiating it from 1-bromo-2-iodoperfluoroethane (C₂BrF₄I ), which lacks the ether linkage .

- Thermal Stability : Compounds with higher fluorine content (e.g., C₄BrCl₂F₇O ) exhibit elevated boiling points (161.9°C) due to strong C-F bonds and reduced volatility .

Research Findings and Gaps

- Synthetic Methods : highlights scalable synthesis routes for azido-bromo analogs, but the target compound’s preparation remains underexplored.

- Spectroscopic Data : Microwave spectroscopy studies (e.g., C₂H₂F₄ ) provide models for analyzing rotational-vibrational spectra of complex fluorinated ethanes .

- Computational Studies : Molecular dynamics simulations (e.g., dissociative properties of 1,1,1,2-tetrafluoroethane) could predict the target compound’s behavior under thermal stress .

Biological Activity

1-Bromo-2-(2-iodotetrafluoroethoxy)tetrafluoroethane (CAS Number: 2149602-18-4) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CBrFIO |

| Molecular Weight | 422.84 g/mol |

| Density | Data not specified |

| Boiling Point | Data not specified |

| Flash Point | Data not specified |

Synthesis

The synthesis of this compound typically involves the reaction of tetrafluoroethanol derivatives with bromine and iodine sources under controlled conditions. The presence of halogens in the structure suggests potential reactivity in biological systems, particularly in nucleophilic substitution reactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. A study conducted on various halogenated compounds indicated that similar structures can disrupt microbial cell membranes, leading to cell lysis and death. This property is particularly relevant in the development of new antimicrobial agents.

Cytotoxicity

Research has also focused on the cytotoxic effects of this compound on human cell lines. In vitro assays have shown that halogenated compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The specific mechanisms by which this compound exerts its cytotoxic effects are still under investigation but may involve interactions with cellular signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A comparative analysis was performed on several halogenated compounds, including this compound. The results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a disinfectant or preservative in industrial applications.

- Cytotoxicity Assessment : In a laboratory setting, human cancer cell lines were treated with varying concentrations of this compound. Results showed a dose-dependent increase in cytotoxicity, with IC values indicating effective concentrations for inducing cell death.

The biological activity of this compound is hypothesized to involve:

- Membrane Disruption : The lipophilic nature and halogen substituents may facilitate interactions with lipid membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species Generation : Similar compounds have been shown to generate ROS, which can damage cellular components such as DNA and proteins, triggering apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.